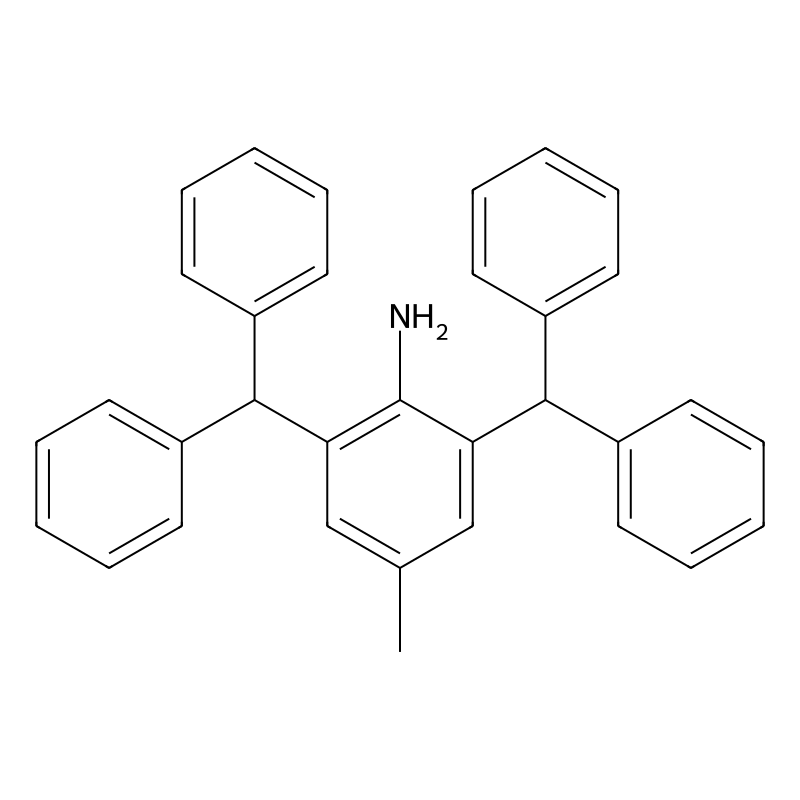2,6-Dibenzhydryl-4-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Synthesis and Structures
Specific Scientific Field: Chemistry, specifically in the area of ligand synthesis and structures.
Summary of the Application: 2,6-Dibenzhydryl-4-methylaniline is used as a bulky ligand in the synthesis of various compounds.
The compound undergoes diazotization upon treatment withMethods of Application or Experimental Procedures: H2SO4/NaNO2H_2SO_4/NaNO_2H2SO4/NaNO2
, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene . It also reacts with one equivalent of acetylacetone in ethanol under reflux condition to afford mono-Schiff base . Similarly, it reacts with half equivalent of 2-hydroxy-5-methylisophthalaldehyde or one-third equivalent of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde in ethanol under reflux condition to afford bis-Schiff base and tris-Schiff base, respectively . Further, it reacts with triflic acid to afford (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate .2,6-Dibenzhydryl-4-methylaniline is an organic compound characterized by the chemical formula C₃₃H₂₉N. It features a central aniline structure with two bulky dibenzhydryl groups at the 2 and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its steric hindrance, making it an interesting subject for various
- Diazotization: When treated with sulfuric acid and sodium nitrite, 2,6-dibenzhydryl-4-methylaniline can be diazotized, leading to the formation of diazonium salts, which are precursors for further reactions such as coupling with phenols or other nucleophiles .
- Formation of Schiff Bases: The compound reacts with aldehydes such as 2-hydroxybenzaldehyde or 2-pyridinecarboxaldehyde to form Schiff bases. These reactions yield [N,O] and [N,N] donor ligands, which can be utilized in coordination chemistry .
- Catalytic Reactions: Schiff bases derived from this compound have been employed as catalysts in various organic transformations, including Suzuki coupling and alcohol oxidation reactions .
While specific biological activities of 2,6-dibenzhydryl-4-methylaniline are not extensively documented, compounds with similar structures often exhibit a range of biological properties. These may include antimicrobial activity or potential use in drug design due to their ability to interact with biological targets. Further studies are required to elucidate any specific biological effects associated with this compound.
The synthesis of 2,6-dibenzhydryl-4-methylaniline typically involves:
- Formation of Aniline Derivatives: Starting from an appropriate aniline precursor, the introduction of dibenzhydryl groups can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
- Methylation: The introduction of the methyl group at the 4-position can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for subsequent applications .
2,6-Dibenzhydryl-4-methylaniline has several applications:
- Catalysts: Its derivatives are used as catalysts in organic synthesis, particularly in coupling reactions and oxidation processes.
- Ligands: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can be useful in catalysis and material science.
- Research: It is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving 2,6-dibenzhydryl-4-methylaniline primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help understand its behavior in complex chemical environments and its potential for forming stable complexes with metals. The ability to form diverse coordination compounds makes it a valuable candidate for further investigation in catalysis and materials science .
Several compounds share structural similarities with 2,6-dibenzhydryl-4-methylaniline. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diphenylamine | Two phenyl groups attached to nitrogen | Less sterically hindered than dibenzhydryl derivatives |
| N,N-Dibenzylamine | Two benzyl groups attached to nitrogen | More flexible due to smaller substituents |
| 4-Methyl-N,N-diphenylamine | Methyl group at the para position on diphenylamine | Similar reactivity but less steric hindrance |
| N,N-Diethyl-aniline | Ethyl groups instead of bulky benzhydryl groups | More soluble in polar solvents |
The uniqueness of 2,6-dibenzhydryl-4-methylaniline lies in its significant steric hindrance due to the bulky dibenzhydryl groups, which influences its reactivity and applications in catalysis compared to other similar compounds.








